molecular formula C10H11IO3 B14372908 2-(3-Iodophenoxy)butanoic acid CAS No. 90888-05-4

2-(3-Iodophenoxy)butanoic acid

Cat. No.: B14372908
CAS No.: 90888-05-4
M. Wt: 306.10 g/mol
InChI Key: DCHNFVBSCVDDNR-UHFFFAOYSA-N
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Description

2-(3-Iodophenoxy)butanoic acid is a halogenated aromatic carboxylic acid characterized by a butanoic acid backbone substituted with a 3-iodophenoxy group at the second carbon. This compound is structurally analogous to other phenoxy-substituted carboxylic acids but distinguished by the presence of iodine at the meta position of the phenyl ring.

Properties

CAS No.

90888-05-4

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

2-(3-iodophenoxy)butanoic acid

InChI

InChI=1S/C10H11IO3/c1-2-9(10(12)13)14-8-5-3-4-7(11)6-8/h3-6,9H,2H2,1H3,(H,12,13)

InChI Key

DCHNFVBSCVDDNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=CC(=CC=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenoxy)butanoic acid typically involves the reaction of 3-iodophenol with butanoic acid derivatives. One common method is the esterification of 3-iodophenol with butanoic acid, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production of 2-(3-Iodophenoxy)butanoic acid may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenoxy)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Iodophenoxy)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Iodophenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The iodine atom may also play a role in the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

  • 2-(3-Methylphenoxy)butanoic Acid (CAS 113104-27-1): Structure: A methyl group replaces iodine at the 3-position of the phenyl ring. Properties: Lower molecular weight (194.23 g/mol vs. 306.11 g/mol for the iodinated analog) and higher hydrophilicity (logP ~1.8 vs. ~3.2 for iodinated form). Applications: Used as an intermediate in anti-inflammatory drug synthesis, highlighting the role of substituent size in pharmacological activity .
  • 2-Phenoxybutanoic Acid (CAS 13794-14-4): Structure: Lacks substituents on the phenyl ring. Properties: Reduced steric hindrance and lower logP (1.5) compared to iodinated analogs. Activity: Demonstrates weaker enzyme inhibition due to the absence of electron-withdrawing/halogen effects .

Halogenated Analogues

  • 3-Fluoro-2-iodobenzoic Acid (CAS 387-48-4): Structure: Contains both fluorine and iodine on adjacent positions of the benzoic acid ring. Properties: Higher acidity (pKa ~2.5) compared to 2-(3-iodophenoxy)butanoic acid (pKa ~4.1), attributed to the electron-withdrawing effects of fluorine and iodine .
  • 3-(2-Methoxyphenyl)butanoic Acid: Structure: Methoxy group at the ortho position of the phenyl ring. Properties: Higher melting point (50–52°C) compared to iodinated analogs (~40°C), likely due to reduced halogen-mediated molecular flexibility .

Pharmacologically Active Derivatives

  • Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates: Structure: Shares a butanoate ester backbone but incorporates an imidazole ring. Activity: Demonstrates anti-inflammatory properties, suggesting that iodophenoxybutanoic acid derivatives could be tailored for similar therapeutic roles .
  • 2-(Substituted Sulphur/Sulphone)-3-Phenylpropionic Acids: Structure: Sulphur-based substituents instead of phenoxy groups. Activity: Enhanced COX-2 inhibition compared to oxygen-based analogs, indicating that iodine’s bulkiness in 2-(3-iodophenoxy)butanoic acid may modulate target selectivity .

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